molecular formula C18H17ClN4OS2 B11995642 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[2-chloro-4-(dimethylamino)phenyl]methylidene}acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[2-chloro-4-(dimethylamino)phenyl]methylidene}acetohydrazide

Cat. No.: B11995642
M. Wt: 404.9 g/mol
InChI Key: CUEPVFJOTGBFNZ-KEBDBYFISA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[2-chloro-4-(dimethylamino)phenyl]methylidene}acetohydrazide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[2-chloro-4-(dimethylamino)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide, which is then reacted with 2-chloro-4-(dimethylamino)benzaldehyde under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[2-chloro-4-(dimethylamino)phenyl]methylidene}acetohydrazide can undergo several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[2-chloro-4-(dimethylamino)phenyl]methylidene}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[2-chloro-4-(dimethylamino)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)benzonitrile
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-furyl)ethanone
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(biphenyl-4-yl)ethanone

Uniqueness

What sets 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[2-chloro-4-(dimethylamino)phenyl]methylidene}acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and potential applications. The presence of the chloro and dimethylamino groups, in particular, can influence its chemical behavior and biological activity.

Properties

Molecular Formula

C18H17ClN4OS2

Molecular Weight

404.9 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[2-chloro-4-(dimethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C18H17ClN4OS2/c1-23(2)13-8-7-12(14(19)9-13)10-20-22-17(24)11-25-18-21-15-5-3-4-6-16(15)26-18/h3-10H,11H2,1-2H3,(H,22,24)/b20-10+

InChI Key

CUEPVFJOTGBFNZ-KEBDBYFISA-N

Isomeric SMILES

CN(C)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)Cl

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)Cl

Origin of Product

United States

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